molecular formula C13H15N3O2S B4081327 ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B4081327
M. Wt: 277.34 g/mol
InChI Key: LAPJZYRMBBEWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, also known as EAPC, is a synthetic compound that has been found to exhibit various biological activities. It belongs to the family of thieno[2,3-d]pyrimidine derivatives and has been the subject of numerous scientific studies due to its potential use in the development of new drugs. In

Mechanism of Action

The exact mechanism of action of ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit cell proliferation. Additionally, this compound has been found to reduce the production of reactive oxygen species (ROS), which can contribute to oxidative stress and cell damage. This compound has also been found to have anti-angiogenic activity, meaning it can inhibit the growth of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is its broad spectrum of biological activity, which makes it a potential candidate for the development of new drugs. Additionally, this compound has been found to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in some experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify potential targets for drug development. Further studies are also needed to determine the safety and efficacy of this compound in vivo, and to identify any potential side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

Ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been found to exhibit various biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have potential as a chemotherapeutic agent. This compound has also been found to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. This compound has also been found to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

ethyl 5-methyl-4-(prop-2-enylamino)thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-4-6-14-11-9-8(3)10(13(17)18-5-2)19-12(9)16-7-15-11/h4,7H,1,5-6H2,2-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPJZYRMBBEWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

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